1,3,6-Heptatriene, 5-methyl-
Overview
Description
1,3,6-Heptatriene, 5-methyl- is an organic compound with the molecular formula C8H12. It is a conjugated triene, meaning it contains three alternating double bonds within its carbon chain. This compound is also known by its IUPAC name, (3E)-5-methylhepta-1,3,6-triene .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,6-Heptatriene, 5-methyl- can be synthesized through the addition of Grignard reagents to appropriate aldehydes and ketones, followed by dehydration of the resulting diene-alcohol. For example, the addition of methyl magnesium bromide to phorone, followed by dehydration using a catalytic amount of p-toluenesulfonic acid in benzene, can yield this compound .
Industrial Production Methods: Industrial production methods for 1,3,6-Heptatriene, 5-methyl- are not well-documented in the literature. the general approach involves similar synthetic routes as described above, with optimization for large-scale production.
Chemical Reactions Analysis
1,3,6-Heptatriene, 5-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or ozone, leading to the formation of corresponding epoxides or aldehydes.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of saturated hydrocarbons.
Scientific Research Applications
1,3,6-Heptatriene, 5-methyl- has several applications in scientific research:
Chemistry: It is used as a model compound to study conjugated systems and their reactivity. Its unique structure makes it valuable for investigating the effects of conjugation on chemical properties.
Biology: While specific biological applications are limited, its derivatives may be explored for potential biological activity.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with unique properties.
Mechanism of Action
The mechanism of action of 1,3,6-Heptatriene, 5-methyl- involves its conjugated triene system, which allows for various chemical reactions. The alternating double bonds provide sites for electrophilic and nucleophilic attacks, making it a versatile compound in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes .
Comparison with Similar Compounds
1,3,6-Heptatriene, 5-methyl- can be compared with other similar compounds such as:
1,3,5-Hexatriene: Another conjugated triene with a similar structure but without the methyl group at the fifth position.
1,3,6-Heptatriene: The parent compound without the methyl substitution.
2,4,6-Trimethyl-1,3,5-heptatriene: A more substituted derivative with additional methyl groups.
The uniqueness of 1,3,6-Heptatriene, 5-methyl- lies in its specific substitution pattern, which affects its chemical reactivity and physical properties .
Properties
IUPAC Name |
(3E)-5-methylhepta-1,3,6-triene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-4-6-7-8(3)5-2/h4-8H,1-2H2,3H3/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRUXLROLQGDNL-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)C=CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C=C)/C=C/C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925-52-0 | |
Record name | 1,3,6-Heptatriene, 5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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